molecular formula C14H11NO2S B14288040 Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- CAS No. 128183-94-8

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-

Cat. No.: B14288040
CAS No.: 128183-94-8
M. Wt: 257.31 g/mol
InChI Key: GUSCIMGPTLXFGN-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- is an organic compound with the molecular formula C14H11NO2S It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethenylthio group (-S-CH=CH-Ph) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- typically involves the nitration of a suitable precursor followed by the introduction of the phenylethenylthio group. One common method is the nitration of 4-bromobenzene, followed by a substitution reaction with phenylethenylthiol under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: The nitro group in Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the phenylethenylthio group.

Scientific Research Applications

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethenylthio group may also contribute to the compound’s activity by facilitating binding to specific targets.

Similar Compounds:

  • Benzene, 1-nitro-4-(2-phenylethyl)-
  • Benzene, 1-nitro-4-(phenylthio)-
  • Benzene, 1-bromo-4-(2-phenylethyl)-

Comparison: Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- is unique due to the presence of both a nitro group and a phenylethenylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

128183-94-8

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-nitro-4-(2-phenylethenylsulfanyl)benzene

InChI

InChI=1S/C14H11NO2S/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-11H

InChI Key

GUSCIMGPTLXFGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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